molecular formula C20H22N4O5S B2407245 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-43-0

3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2407245
CAS No.: 946356-43-0
M. Wt: 430.48
InChI Key: HXTYFQQFGHQCDU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The study conducted by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new compounds including those with benzenesulfonamide derivatives for photodynamic therapy (PDT). Their research focused on a zinc(II) phthalocyanine compound, showcasing its significant potential in PDT due to its high singlet oxygen quantum yield, good fluorescence properties, and suitable photodegradation quantum yield. This compound's efficacy in generating type II photodynamic reactions positions it as a promising candidate for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Receptor Antagonists for Cerebral Vasospasm

Zuccarello et al. (1996) explored the use of endothelin receptor antagonists, specifically focusing on molecules similar in structure to benzenesulfonamide derivatives, for the prevention of cerebral vasospasm following subarachnoid hemorrhage. Their research demonstrated that oral administration of these antagonists significantly reduced the constriction of the basilar artery in a rabbit model, suggesting potential therapeutic applications in human cases of subarachnoid hemorrhage-induced vasospasm (Zuccarello et al., 1996).

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized novel thiourea derivatives bearing benzenesulfonamide moiety and evaluated their antimycobacterial activity. The findings revealed that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with the structure-activity relationship analysis indicating that specific moieties contribute to the antimicrobial efficacy of these compounds. This research underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, particularly against tuberculosis (Ghorab et al., 2017).

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-13-21-19(12-20(22-13)29-4)23-14-5-7-15(8-6-14)24-30(25,26)16-9-10-17(27-2)18(11-16)28-3/h5-12,24H,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYFQQFGHQCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.